Benzhydryl 7-Amino-7-methoxycephalosporanate

Description

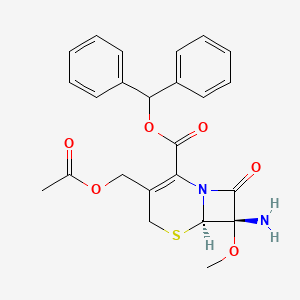

Benzhydryl 7-Amino-7-methoxycephalosporanate is a synthetic compound belonging to the cephalosporin class of antibiotics. Cephalosporins are β-lactam antibiotics similar to penicillins but with a broader spectrum of activity against Gram-positive and Gram-negative bacteria . This compound is particularly noted for its structural modifications, which enhance its antibacterial properties and stability.

Properties

Molecular Formula |

C24H24N2O6S |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

benzhydryl (6R,7S)-3-(acetyloxymethyl)-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C24H24N2O6S/c1-15(27)31-13-18-14-33-23-24(25,30-2)22(29)26(23)19(18)21(28)32-20(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,20,23H,13-14,25H2,1-2H3/t23-,24+/m1/s1 |

InChI Key |

OSUKJTKNGIXQLU-RPWUZVMVSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)(N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzhydryl 7-Amino-7-methoxycephalosporanate involves a multi-step process starting from 7-aminocephalosporanic acid (7-ACA)One efficient method involves the use of MeOLi/t-BuOCl in THF for the selective introduction of the 7-methoxy group . The overall yield of this synthesis is approximately 49% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of safer and more readily available reagents is also a consideration in industrial settings .

Chemical Reactions Analysis

Method 1: Diphenylmethylation and Methoxylation

-

Step 1 : Diphenylmethylation of 7-amino-3-acetyl-o-methyl-3-Cephalosporanic acid using hexichol diazomethane (bis-diazo compound) in solvents like dichloromethane or chloroform (yield: 85–95%) .

-

Step 2 : Silylation with hexamethyldisilazane or N,O-bis(trimethylsilyl)acetamide (BSA) to protect the amino group, followed by sulfuration with p-methylphenyl sulfur chloride .

-

Step 3 : Methoxylation using a reagent prepared from methanol and anhydrous aluminum chloride (AlCl₃), neutralized with sodium bicarbonate (NaHCO₃). This step achieves 7α-methoxy substitution with 85.5% yield .

Method 2: Diazo Intermediate Route

-

7-Aminocephalosporanic acid (7-ACA) is esterified with benzhydryl bromide to form the benzhydryl ester .

-

Diazotization with nitrous acid (HNO₂) introduces a diazo group at C-7, followed by methoxylation using methanol and AlCl₃ .

Key Reaction Conditions and Yields

Thionation with Lawesson’s Reagent

Benzhydryl 7α-methoxycephalosporanate undergoes thionation at the C-8 position under reflux with Lawesson’s reagent (LR) in toluene :

-

Reaction :

-

Outcome : The 8-thioxo derivative shows enhanced stability against β-lactamases due to sulfur’s electron-withdrawing effects .

Stability and Functionalization

-

Ester Stability : The benzhydryl ester remains intact under acidic conditions (pH 2–6) but hydrolyzes rapidly in basic media (pH > 10) .

-

Methoxy Group Retention : The 7α-methoxy group resists hydrolysis under physiological conditions, critical for antibiotic activity .

Environmental and Industrial Considerations

Scientific Research Applications

Benzhydryl 7-Amino-7-methoxycephalosporanate is a chemical compound with the molecular formula . Cephalosporins featuring a methoxy group at the 7α position have demonstrated antibacterial activity against Gram-positive bacteria, but they lack effectiveness against Gram-negative bacteria, especially Pseudomonas aeruginosa . Research has been dedicated to developing novel 7α-methoxy-cephalosporins with a broad antibacterial spectrum that are also resistant to cephalosporinase .

Synthesis and Intermediary Use

7β-amino-7α-methoxy-3-cephem esters are valuable intermediates in the preparation of 7-acylamido-7-methoxy-3-cephem-4-carboxylic compounds .

Preparation Methods:

- Reacting a 7-acylamidocephalosporin with lithium methoxide in methanol at approximately 80°C, followed by a positive halogen compound such as t-butyl hypochlorite, yields a 7-acylamido-7-methoxycephalosporin .

- N-deacylation of 7-methoxycephalosporin C via the phosphorus pentachloride/pyridine/methanol procedure .

- An improved N-deacylation method for preparing 7-amino-7-methoxycephalosporanic acid .

Reaction Types:

- A 7-amino-3-cephem ester (a cephalosporin nucleus ester) is first acylated with a haloformate ester of p-nitrobenzyl alcohol to form the corresponding 7β-(p-nitrobenzyloxycarbamido) 3-cephem ester .

- Reacting a 7-diazocephalosporanic acid ester with a halo azide (bromine, chlorine, or iodine azide), preferably with a tertiary amine azide, yields the intermediate 7-halo-7-azidocephalosporanic acid ester. Reacting this with a nucleophilic reagent converts it to the desired 7-R1-7-azidocephalosporanic acid ester .

- The 7-carboxy-7-azido compound, when reacted with thionyl chloride, converts to the 7-chloroformyl-7-azido compound, which can be reduced to the 7-amino-7-chloroformyl .

Related Cephalosporin Compounds and their Applications

Mechanism of Action

The mechanism of action of Benzhydryl 7-Amino-7-methoxycephalosporanate involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

- Cefbuperazone

- Cefmetazole

- Cefdinir

Uniqueness

Benzhydryl 7-Amino-7-methoxycephalosporanate is unique due to its benzhydryl and 7-methoxy modifications, which enhance its stability and antibacterial activity compared to other cephalosporins. These structural features make it particularly effective against resistant Gram-negative bacteria .

Biological Activity

Benzhydryl 7-amino-7-methoxycephalosporanate is a derivative of cephalosporin antibiotics, which are widely known for their broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a beta-lactam ring structure characteristic of cephalosporins, which is crucial for its antibacterial activity. The specific substitutions at the C-7 position enhance its efficacy against various bacterial strains.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₅S |

| Molecular Weight | 382.42 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 6.5 |

Antimicrobial Activity

The biological activity of this compound has been assessed against several gram-positive and gram-negative bacteria. Studies indicate that it exhibits significant antibacterial properties, particularly:

- Gram-positive bacteria: Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria: Demonstrates activity against Escherichia coli and Klebsiella pneumoniae.

The Minimum Inhibitory Concentration (MIC) values for these organisms suggest that the compound is potent, with lower MIC values indicating higher effectiveness.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial cell wall synthesis. This is achieved through the following actions:

- Binding to Penicillin-Binding Proteins (PBPs): The compound binds to PBPs, disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.

- Induction of Autolysins: This binding triggers autolysin-mediated lysis of the bacterial cell wall, leading to cell death.

Structure-Activity Relationships (SAR)

Research into the SAR of cephalosporins has shown that modifications at the C-3 and C-7 positions significantly impact biological activity. For this compound:

- C-7 Substituents: The benzhydryl group enhances lipophilicity, improving membrane permeability and increasing antibacterial potency.

- C-3 Modifications: Variations at this position can alter the spectrum of activity and resistance to beta-lactamases.

Case Study 1: Efficacy Against Resistant Strains

A clinical study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound retained significant activity, with an MIC comparable to that of vancomycin, suggesting potential for treating resistant infections.

Case Study 2: Pharmacokinetics and Safety Profile

In a pharmacokinetic study involving animal models, this compound demonstrated favorable absorption characteristics with a half-life conducive for once-daily dosing. Safety assessments revealed minimal adverse effects, underscoring its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Benzhydryl 7-Amino-7-methoxycephalosporanate in laboratory settings?

- Methodological Answer : The synthesis involves methylating intermediates under controlled conditions. For example, sodium hydride and dimethyl sulfate in dry DMSO are used to introduce methoxy groups, followed by purification via chromatography (silica gel with chloroform/ethyl acetate). Critical parameters include anhydrous conditions, reaction temperature (room temperature to -20°C for sensitive reagents), and post-reaction workup (e.g., washing with sodium bicarbonate to neutralize acids) . Alternative methylating agents like methyl iodide or trifluoromethyl-sulfonate require solvent adjustments (e.g., dimethyl ether-HMPA) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE such as NIOSH/EN 166-compliant safety glasses, face shields, and chemically resistant gloves. Ensure proper ventilation and avoid inhalation or skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Contaminated gloves must be disposed of following hazardous waste protocols .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as UV degradation has been observed in related cephalosporins .

Advanced Research Questions

Q. How do reaction yields vary with different methylating agents, and how can discrepancies be resolved?

- Methodological Answer : Methyl sulfate typically provides higher yields (80–90%) under standard conditions, while methyl iodide may require extended reaction times due to slower kinetics. To address yield inconsistencies, monitor reaction progress via TLC or HPLC and optimize solvent polarity (e.g., DMSO for polar intermediates). NMR analysis (e.g., monitoring methoxy proton signals at δ 3.2–3.5 ppm) confirms successful methylation .

Q. What challenges arise during purification of this compound, and how are they mitigated?

- Methodological Answer : The compound is prone to decomposition during flash chromatography due to residual acidity. Neutralize reaction mixtures with sodium bicarbonate before purification. Alternative methods include low-temperature recrystallization (e.g., ethyl acetate/hexane) or using stabilizers like 3,5-di-tert-butyl-4-hydroxybenzaldehyde to inhibit oxidation .

Q. Which analytical techniques are most effective for characterizing structural modifications in this compound?

- Methodological Answer :

- NMR : Confirm methoxy group integration (¹H NMR) and backbone structure (¹³C NMR).

- MS (ESI+) : Verify molecular weight (e.g., [M+H]+ at m/z 568.5 for the sodium salt).

- IR : Detect carbonyl stretches (C=O at ~1770 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. How can researchers resolve contradictions in kinetic data during solvolysis studies of benzhydryl derivatives?

- Methodological Answer : Inconsistent rate constants (e.g., due to salt effects) require rigorous control of ionic strength and dielectric constants. Use buffered aqueous-organic systems (e.g., 90% bis(2-ethoxyethyl) ether) and validate Henry’s law assumptions via gas-phase equilibration techniques. Replicate experiments under inert atmospheres to exclude moisture interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.